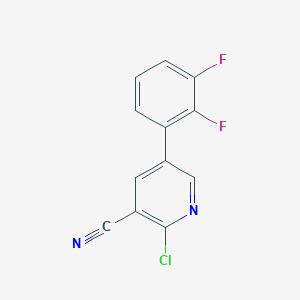
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile is a chemical compound that belongs to the class of halogenated pyridine derivatives It is characterized by the presence of a chloro group, two fluorine atoms, and a nitrile group attached to a nicotinonitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile typically involves the halogenation of a nicotinonitrile precursor. One common method includes the reaction of 2,3-difluoroaniline with 2-chloronicotinonitrile under specific conditions to introduce the chloro and difluorophenyl groups. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and dimethylformamide, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and continuous monitoring of reaction parameters.
化学反应分析
Types of Reactions
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Industrial Chemistry: The compound is utilized in the production of agrochemicals and specialty chemicals, enhancing crop protection and industrial processes.
作用机制
The mechanism of action of 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 2-Chloro-5-(trifluoromethyl)nicotinonitrile
- 2,6-Dichloro-3-cyano-5-fluoropyridine
Uniqueness
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile is unique due to the specific arrangement of its chloro and difluorophenyl groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and materials science.
属性
分子式 |
C12H5ClF2N2 |
|---|---|
分子量 |
250.63 g/mol |
IUPAC 名称 |
2-chloro-5-(2,3-difluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H5ClF2N2/c13-12-7(5-16)4-8(6-17-12)9-2-1-3-10(14)11(9)15/h1-4,6H |
InChI 键 |
QEDPLXAQFXPXKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(N=C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


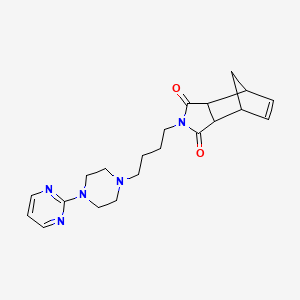


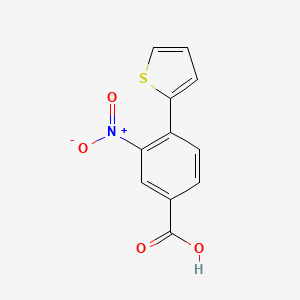
![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)




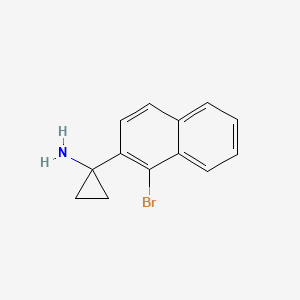
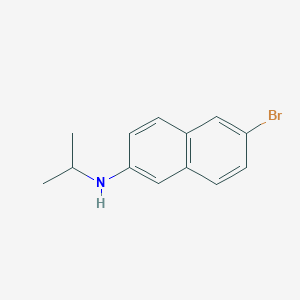

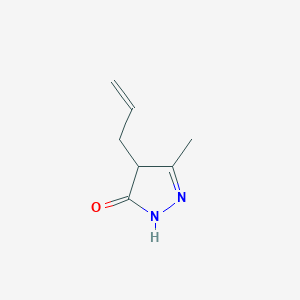
![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)
